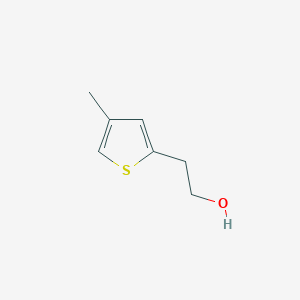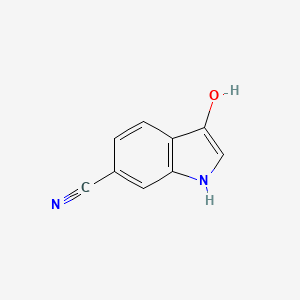
3-Hydroxy-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Hydroxy-1H-indole-6-carbonitrile is a heterocyclic compound with the following chemical formula: C9H6N2 . It belongs to the indole family, which is characterized by its benzopyrrole structure containing a benzenoid nucleus and a nitrogen atom. The indole nucleus plays a crucial role in various natural products, including indole alkaloids, fungal metabolites, and marine compounds. Physically, it appears as a crystalline, colorless substance with a specific odor .
Synthesis Analysis
The synthesis of This compound involves various methods. Researchers have explored multicomponent reactions (MCRs) as inherently sustainable strategies for generating complex molecules. These reactions combine more than two starting materials through covalent bonds in a single step, reducing solvent usage and energy requirements. MCRs are high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles. The indole nucleus serves as an essential precursor for biologically active structures, making it a valuable scaffold for drug development .
Molecular Structure Analysis
The molecular structure of This compound consists of an indole ring with a hydroxyl group (OH) at position 3 and a cyano group (CN) at position 6. The indole nucleus provides a versatile platform for functionalization, allowing for the synthesis of diverse derivatives .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including C–C and C–N coupling reactions. Its inherent functional groups (such as the carbonyl group, CO) facilitate these transformations. Researchers have explored its reactivity in the assembly of heterocyclic derivatives, such as carbazoles, triazoles, pyrazoles, pyrimidines, quinolines, and imidazoles .
Future Directions
Future research should explore the pharmacological potential of derivatives derived from 3-Hydroxy-1H-indole-6-carbonitrile . Investigating its interactions with specific receptors, enzymatic pathways, and cellular processes could lead to the development of novel therapeutic agents. Additionally, further studies on its stability, bioavailability, and toxicity profiles are warranted .
properties
CAS RN |
874303-93-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-hydroxy-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-4-6-1-2-7-8(3-6)11-5-9(7)12/h1-3,5,11-12H |
InChI Key |
NRUUVVQWZMWSAQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C#N)NC=C2O |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



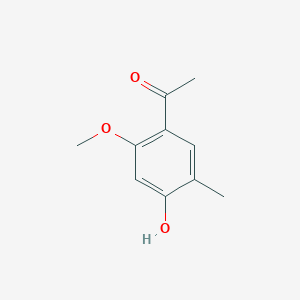

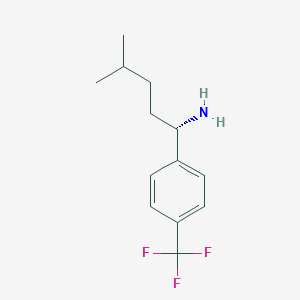

![6-Methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B3194845.png)
![Ethanone, 1-naphtho[2,3-b]furan-2-yl-](/img/structure/B3194850.png)
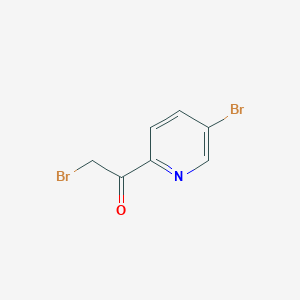
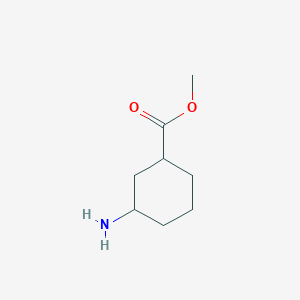
![7-(Bromomethyl)thieno[3,2-D]pyrimidine](/img/structure/B3194868.png)
![Thieno[3,2-d]pyrimidin-7-ylmethanamine](/img/structure/B3194874.png)
![Ethanamine, N,N-diethyl-2-[(5-iodo-2-pyridinyl)oxy]-](/img/structure/B3194875.png)

